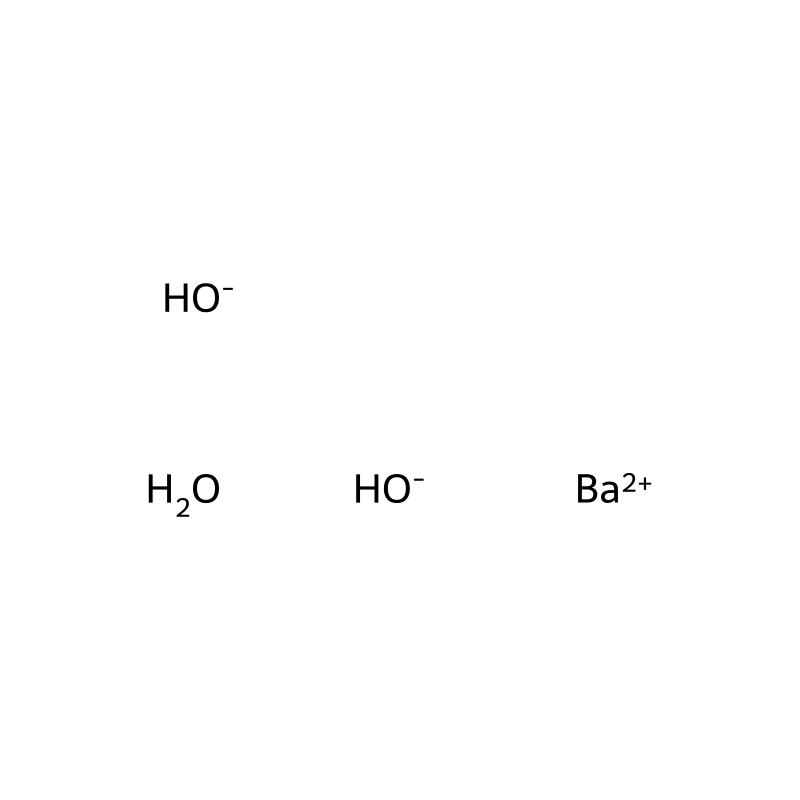

Barium hydroxide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry:

- Gravimetric analysis: Barium hydroxide hydrate is used to precipitate various metal ions as their corresponding barium salts. These precipitates can be weighed to determine the concentration of the metal ions in a sample. [Source: American Chemical Society - ]

- Acid-base titrations: Barium hydroxide hydrate, a strong base, can be used to neutralize acidic solutions. This property allows for the determination of the concentration of unknown acids through titration experiments. [Source: National Institute of Standards and Technology - ]

Material Science:

- Synthesis of advanced materials: Barium hydroxide hydrate serves as a precursor for various functional materials, such as barium titanate (BaTiO₃) and barium ferrite (BaFe₁₂O₁₉). These materials possess valuable properties like piezoelectricity and ferrimagnetism, making them crucial for applications in electronics and data storage. [Source: ScienceDirect - ]

- Cement chemistry: Barium hydroxide hydrate can be used as an additive in cement production to improve its setting time and strength. The specific effects depend on the type of cement and the amount of barium hydroxide hydrate added. [Source: ResearchGate - ]

Environmental Science:

- CO₂ capture and sequestration: Barium hydroxide hydrate reacts with carbon dioxide (CO₂) to form barium carbonate (BaCO₃). This process has potential applications in capturing CO₂ emissions from industrial sources and mitigating climate change. [Source: Intergovernmental Panel on Climate Change - ]

- Water treatment: Barium hydroxide hydrate can be used to remove sulfate ions (SO₄²⁻) from water. This process is particularly relevant in treating wastewater from certain industrial processes and natural sources with high sulfate content. [Source: US Environmental Protection Agency - ]

Barium hydroxide hydrate is a chemical compound with the formula Ba(OH)₂·nH₂O, where n typically equals 8 in the octahydrate form. It is commonly referred to as barium hydroxide octahydrate and is characterized by its white crystalline appearance. This compound is notable for its strong alkaline properties and is soluble in water, forming a strongly alkaline solution. Barium hydroxide hydrate is primarily used in various industrial applications, particularly in the preparation of other barium compounds and as a reagent in analytical chemistry .

- Decomposition: When heated to approximately 800 °C, barium hydroxide decomposes into barium oxide and water:

- Reaction with Carbon Dioxide: It reacts with carbon dioxide to produce barium carbonate:

- Neutralization: The compound reacts with acids, such as sulfuric acid and phosphoric acid, to form insoluble barium salts:

- Endothermic Reactions: Barium hydroxide octahydrate reacts with ammonium salts (e.g., ammonium chloride) in an endothermic reaction that can produce temperatures low enough to freeze water, often demonstrated in educational settings .

Barium hydroxide hydrate exhibits toxicity and corrosive properties similar to other strong bases. It can cause skin irritation, burns, and eye damage upon contact. The biological implications of barium compounds are significant; while barium itself is not essential for human health, excessive exposure can lead to barium poisoning, characterized by symptoms such as muscle weakness and gastrointestinal distress. Thus, handling this compound requires caution due to its potential health risks .

Barium hydroxide hydrate can be synthesized through various methods:

- Direct Reaction: Dissolving barium oxide in water:

- Hydration of Barium Hydroxide: The octahydrate form can be obtained by allowing barium hydroxide to absorb water from the environment or through controlled crystallization from a saturated solution.

- Recrystallization: Barium hydroxide hydrate can also be purified through recrystallization techniques, which enhance its purity for laboratory use .

Barium hydroxide hydrate has several important applications:

- Industrial Uses: It serves as a precursor for the production of various barium compounds used in ceramics, glass, and pigments.

- Analytical Chemistry: Utilized in titrations of weak acids due to its high purity and lack of carbonate contamination.

- Organic Synthesis: Acts as a strong base in organic reactions such as hydrolysis of esters and aldol condensations.

- Water Purification: Employed in processes that require the removal of sulfate ions due to its ability to precipitate insoluble barium sulfate .

Research into the interactions of barium hydroxide hydrate focuses on its reactivity with various compounds. For example:

- Complex Formation: Studies have shown that it can form complexes with organic acids, influencing reaction pathways in organic synthesis.

- Thermal Behavior: Investigations into its thermal stability reveal insights into its decomposition products and potential applications in thermal energy storage systems .

Barium hydroxide hydrate shares similarities with other alkaline earth metal hydroxides but has unique properties that distinguish it:

| Compound | Formula | Solubility | Unique Properties |

|---|---|---|---|

| Barium Hydroxide | Ba(OH)₂ | Soluble | Strong base, forms stable complexes |

| Calcium Hydroxide | Ca(OH)₂ | Slightly soluble | Less soluble than barium hydroxide |

| Strontium Hydroxide | Sr(OH)₂ | Soluble | Similar reactivity but less industrial use |

| Magnesium Hydroxide | Mg(OH)₂ | Slightly soluble | Used primarily as an antacid |

Barium hydroxide hydrate's unique ability to form stable complexes and its specific applications in analytical chemistry set it apart from these similar compounds .

The hydrolysis of barium sulfide represents one of the most industrially significant routes for barium hydroxide hydrate production. This synthesis methodology involves the controlled reaction of barium sulfide with water to produce barium hydroxide and hydrogen sulfide as byproducts [1] [2]. The fundamental reaction proceeds according to the equation:

BaS + 2H₂O → Ba(OH)₂ + H₂S

The process demonstrates remarkable efficiency under optimized conditions, with reaction temperatures typically ranging from 653 to 866°C [1]. Kinetic investigations have revealed that the rate-determining step involves a surface reaction between barium sulfide and water, with the hydrogen formation rate expressible as: RH₂ = 1.07 × 10⁻² exp(-3180/RT) (mol H₂/mol BaS s) [1].

Industrial implementation typically begins with barium sulfate reduction using carbon sources. The carbothermic reduction process converts barium sulfate to barium sulfide through reactions such as BaSO₄ + 4C → BaS + 4CO at temperatures exceeding 1000°C [3] [4]. The resulting barium sulfide solution undergoes controlled hydrolysis, yielding barium hydroxide with conversion efficiencies of approximately 87-90% [5].

The hydrolysis mechanism involves initial dissolution of barium sulfide in water, followed by hydrolytic decomposition. Temperature control proves critical, as elevated temperatures enhance reaction kinetics while potentially affecting product purity [2]. The process yields varying hydrate forms, with octahydrate (Ba(OH)₂·8H₂O) formation favored under ambient conditions [4].

Recent process improvements focus on optimizing hydrogen sulfide recovery and minimizing environmental impact. The evolved H₂S gas can be captured and converted to elemental sulfur or sodium bisulfide, providing valuable byproducts while reducing waste [3]. Process yields typically achieve 87% of theoretical values, with product purity exceeding 98% when properly controlled [5].

Ion Exchange Techniques for Pure Phase Isolation

Ion exchange methodologies provide sophisticated approaches for barium hydroxide purification and phase-selective isolation. These techniques exploit the differential affinity of various cations for exchange resins, enabling selective separation and concentration of barium species [6] [7].

Strong cation exchange resins demonstrate exceptional selectivity for barium ions, with typical exchange capacities ranging from 2.0 to 4.0 meq/g [6]. The selectivity sequence generally follows Ba²⁺ > Ca²⁺ > Mg²⁺, facilitating effective separation from competing alkaline earth metals [6]. Operating parameters significantly influence separation efficiency, with optimal pH ranges of 2-8 promoting favorable barium ion exchange [7].

The ion exchange process typically involves several stages: initial loading of barium-containing solutions onto the resin bed, washing to remove unbound species, and selective elution using appropriate regenerant solutions [7]. Flow rates of 2-5 bed volumes per hour optimize contact time while maintaining reasonable processing rates [6]. Temperature control within 25-50°C ranges ensures resin stability while promoting efficient exchange kinetics [7].

Regeneration efficiency represents a critical parameter, with properly designed systems achieving greater than 95% regeneration effectiveness [6]. Chemical regeneration typically employs mineral acids or concentrated salt solutions to displace barium ions from the exchange sites [7]. The regenerant composition and concentration require careful optimization to maximize barium recovery while preserving resin integrity.

Advanced ion exchange configurations enable production of high-purity barium hydroxide phases. Sequential column arrangements permit staged purification, progressively removing impurities while concentrating barium content [6]. Removal efficiencies typically range from 95-99%, depending on initial concentration and competing ion levels [6].

Co-precipitation Synthesis of Nanoparticles

Co-precipitation synthesis offers controllable routes for producing barium hydroxide nanoparticles with tailored morphological and structural characteristics. This methodology involves simultaneous precipitation of barium hydroxide from homogeneous solutions through controlled addition of precipitation agents [8] [9].

The fundamental approach typically employs barium nitrate or barium acetate as precursor materials, with sodium hydroxide, ammonium hydroxide, or other alkaline agents serving as precipitants [8] [9]. Precursor concentrations significantly influence nucleation and growth kinetics, with concentrations ranging from 0.05-0.5 M providing optimal control over particle characteristics [9].

pH control represents a critical parameter in co-precipitation synthesis. Elevated pH values (10-14) promote rapid precipitation and complete conversion of barium precursors [9]. However, excessive alkalinity can lead to uncontrolled nucleation and broad particle size distributions. Optimal pH ranges depend on the specific precursor system, with Ba(NO₃)₂ + NaOH systems typically operating at pH 12-14 [8].

Temperature management influences both reaction kinetics and product morphology. Moderate temperatures (25-70°C) provide balanced nucleation and growth rates, yielding particles in the 15-50 nm size range [9]. Higher temperatures accelerate reaction kinetics but may promote agglomeration and reduce size control [8].

Stirring parameters critically affect mixing homogeneity and particle formation. Stirring rates of 300-500 rpm typically ensure adequate mixing while avoiding excessive shear that could fragment growing particles [9]. Precipitation time influences both conversion completeness and particle size distribution, with optimal durations ranging from 30-180 minutes depending on precursor concentrations and temperature [9].

Aging treatments improve crystallinity and structural ordering. Extended aging periods (2-24 hours) at controlled temperatures promote Ostwald ripening and defect annealing, yielding more crystalline products [9]. The aging environment (pH, temperature, stirring) requires optimization to balance crystal growth with prevention of excessive agglomeration.

Thermal Dehydration Pathways and Intermediate Hydrates

Thermal dehydration of barium hydroxide hydrates follows well-defined pathways involving sequential water loss and intermediate hydrate formation. Understanding these pathways enables controlled production of specific hydrate phases with desired properties [10] [11] [12].

The octahydrate (Ba(OH)₂·8H₂O) represents the most hydrated stable form under ambient conditions. This phase exhibits a melting point of 78°C, where it dissolves in its own water of crystallization before undergoing dehydration [13] [14]. The initial dehydration step produces the trihydrate (Ba(OH)₂·3H₂O) at approximately 125°C through loss of five water molecules [13].

Intermediate hydrate phases demonstrate varying stability ranges and transition temperatures. The dihydrate (Ba(OH)₂·2H₂O) forms as an intermediate phase during gradual thermal treatment, though its stability range appears narrow [11]. The monohydrate (Ba(OH)₂·H₂O) represents the most commercially important hydrated form, with transition temperatures ranging from 105-115°C depending on atmospheric conditions and heating rates [12].

Dehydration kinetics depend significantly on environmental conditions. Vacuum dehydration occurs at lower temperatures compared to atmospheric pressure conditions, with the monohydrate yielding anhydrous barium hydroxide at approximately 100°C under vacuum [13]. Air dehydration requires higher temperatures, with anhydrous formation occurring around 375°C [11] [15].

The final dehydration step produces anhydrous barium hydroxide (Ba(OH)₂), which demonstrates stability up to approximately 410°C in inert atmospheres [11]. Above this temperature, decomposition to barium oxide (BaO) occurs according to: Ba(OH)₂ → BaO + H₂O [2]. This decomposition represents an irreversible transformation under typical processing conditions.

Process optimization for controlled dehydration involves careful temperature programming and atmosphere control. Gradual heating rates (3-5°C/min) promote uniform water loss while preventing rapid dehydration that could cause product fragmentation [10]. Controlled atmosphere processing (nitrogen, argon) prevents carbonate formation from atmospheric CO₂ interaction [11].

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant